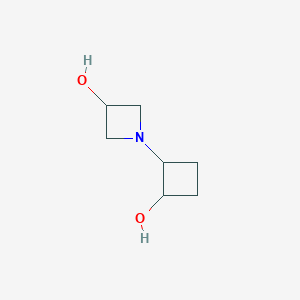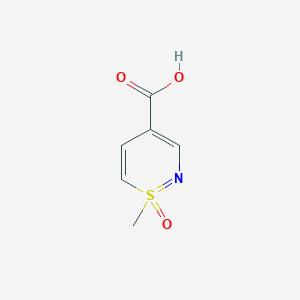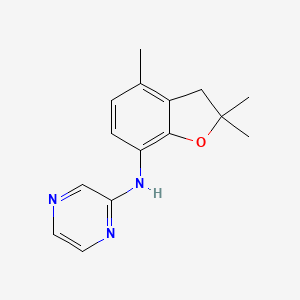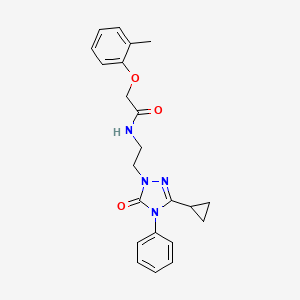
1-(2-Hydroxycyclobutyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxycyclobutyl)azetidin-3-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound, in particular, features a hydroxycyclobutyl group attached to the azetidine ring, making it an interesting subject for synthetic and medicinal chemistry research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxycyclobutyl)azetidin-3-ol typically involves the formation of the azetidine ring followed by the introduction of the hydroxycyclobutyl group. One common method includes the cyclization of appropriate precursors under basic conditions. For example, the reaction of a suitable amine with a cyclobutanone derivative can lead to the formation of the desired azetidine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxycyclobutyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The azetidine ring can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various functionalized azetidines, which can be further utilized in synthetic applications.
Aplicaciones Científicas De Investigación
1-(2-Hydroxycyclobutyl)azetidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is used in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxycyclobutyl)azetidin-3-ol involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the azetidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-one: Another four-membered nitrogen-containing heterocycle with different functional groups.
Cyclobutylamine: A compound with a cyclobutyl group attached to an amine.
Hydroxyazetidine: A similar compound with a hydroxy group attached to the azetidine ring.
Uniqueness
1-(2-Hydroxycyclobutyl)azetidin-3-ol is unique due to the presence of both the hydroxycyclobutyl group and the azetidine ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
1-(2-hydroxycyclobutyl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-5-3-8(4-5)6-1-2-7(6)10/h5-7,9-10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHJWNNSBBOJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CC(C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3-methoxyphenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B2446987.png)
![2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2446990.png)
![N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2446993.png)


![2,4-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2446996.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide](/img/structure/B2446997.png)
![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2446998.png)
![1-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2447001.png)
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]quinoxaline](/img/structure/B2447002.png)


![5-(2,5-dimethoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]pyrazolidine-3-carboxamide](/img/structure/B2447005.png)
